

# 2-Cyclopropylthiazole-5-carbaldehyde molecular structure

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## Compound of Interest

**Compound Name:** 2-Cyclopropylthiazole-5-carbaldehyde

**Cat. No.:** B1419549

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An In-depth Technical Guide to **2-Cyclopropylthiazole-5-carbaldehyde**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Cyclopropylthiazole-5-carbaldehyde** (CAS No: 877385-86-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its molecular architecture, which combines the biologically privileged thiazole ring, the metabolically robust cyclopropyl group, and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of complex molecular targets.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its core properties, a robust two-step synthetic pathway with mechanistic insights, its reactivity profile, and its strategic utility in the context of modern drug discovery.

## The Strategic Importance of the 2-Cyclopropylthiazole-5-carbaldehyde Scaffold

The value of this molecule is derived from the synergistic interplay of its three key structural components. Understanding these components is crucial to appreciating its utility.

## The Thiazole Ring: A Privileged Pharmacophore

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.<sup>[3]</sup> This motif is present in a wide array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding, dipole-dipole interactions, and  $\pi$ -stacking with biological targets.<sup>[4]</sup> Its relative stability and the electron-rich nature of the C5 position make it an ideal scaffold for further functionalization.<sup>[5]</sup>

## The Cyclopropyl Group: A Bioisosteric Advantage

The cyclopropyl moiety is frequently incorporated into drug candidates to improve their pharmacological profile. It is often used as a bioisostere for larger, more flexible alkyl groups or phenyl rings. Its key contributions include:

- Metabolic Stability: The strained ring is resistant to oxidative metabolism, often increasing a drug's half-life.
- Conformational Rigidity: It locks rotatable bonds, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity.
- Lipophilicity Modulation: It can fine-tune the molecule's solubility and permeability properties.

## The C5-Carbaldehyde: A Versatile Synthetic Handle

The aldehyde group at the 5-position is the molecule's primary reactive center for synthetic elaboration.<sup>[6]</sup> It serves as an electrophilic site, opening a gateway to a vast number of chemical transformations, including:

- Reductive Amination to form amines.
- Wittig and related olefination reactions to form alkenes.
- Oxidation to a carboxylic acid.
- Condensation reactions to build more complex heterocyclic systems.<sup>[7]</sup>

## Physicochemical & Spectroscopic Profile

Precise characterization is the cornerstone of synthetic chemistry. This section details the known physical properties and expected spectroscopic signatures of the title compound.

## Core Properties

Property	Value	Source
CAS Number	877385-86-9	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NOS	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Weight	153.20 g/mol	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Appearance	Solid	<a href="#">[10]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>
Storage	2-8°C, under inert gas	<a href="#">[1]</a>
Synonyms	2-cyclopropyl-1,3-thiazole-5-carbaldehyde; 2-Cyclopropyl-5-formyl-1,3-thiazole	<a href="#">[10]</a>

## Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.[\[11\]](#)

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
  - Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between δ 9.8-10.2 ppm.
  - Thiazole Proton (C4-H): A singlet corresponding to the lone proton on the thiazole ring should appear between δ 8.0-8.5 ppm.
  - Cyclopropyl Protons: A set of complex multiplets is expected in the upfield region. The methine proton (CH) adjacent to the thiazole ring would be around δ 2.0-2.5 ppm, while the four methylene protons (-CH<sub>2</sub>-) would appear further upfield, likely between δ 0.8-1.5 ppm.
- <sup>13</sup>C NMR Spectroscopy:

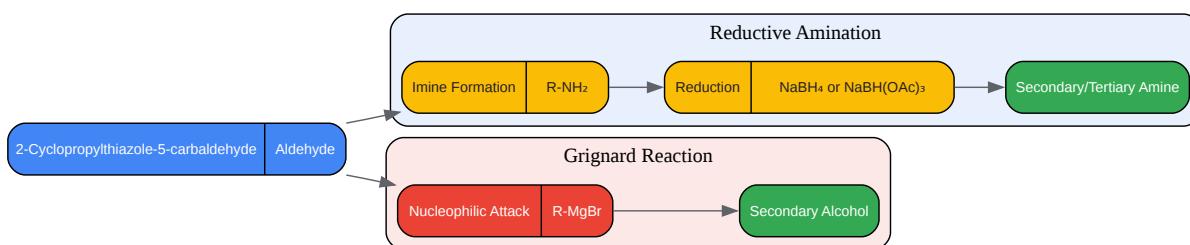
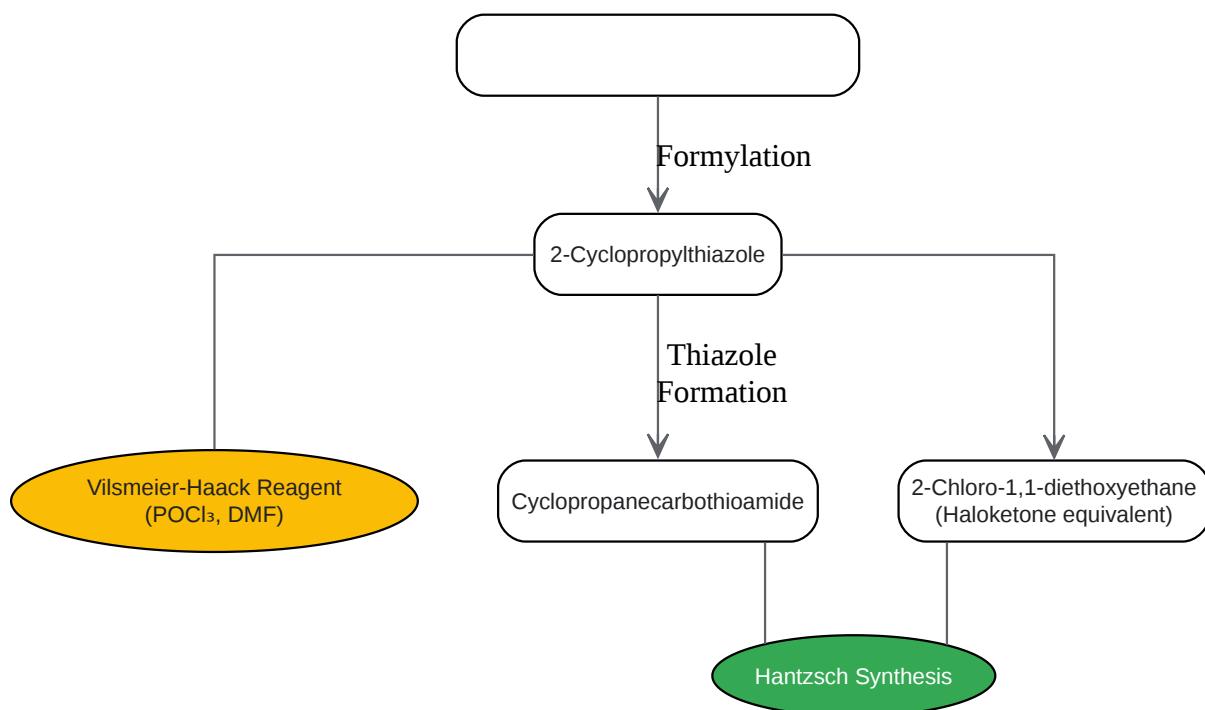
- Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around  $\delta$  185-195 ppm.
- Thiazole Carbons: The three carbons of the thiazole ring would appear in the aromatic region ( $\delta$  120-170 ppm), with the C2 carbon bearing the cyclopropyl group being the most downfield.
- Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be highly shielded, appearing in the upfield region ( $\delta$  5-20 ppm).
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700  $\text{cm}^{-1}$ . C-H stretches for the aromatic thiazole ring and the aliphatic cyclopropyl group will also be present.
- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion ( $\text{M}^+$ ) or protonated molecule ( $[\text{M}+\text{H}]^+$ ) peak at  $\text{m/z}$  153.2 and 154.2, respectively.

## Synthesis and Mechanistic Insight

The synthesis of **2-cyclopropylthiazole-5-carbaldehyde** can be efficiently achieved via a two-step sequence: the construction of the 2-cyclopropylthiazole core followed by formylation at the C5 position.

## Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C5-aldehyde bond and the thiazole ring itself, leading back to simple, commercially available starting materials.



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## References

- 1. jk-sci.com [jk-sci.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of new 1,3-thiazole derivatives from 2(5)-hydroxyalkyl-1,3-thiazole-5(2)-carbaldehydes | Semantic Scholar [semanticscholar.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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